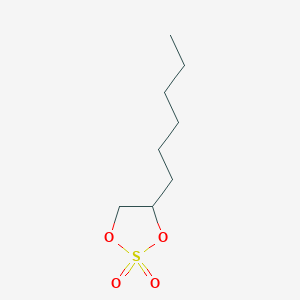![molecular formula C14H4F10S B12547154 1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene CAS No. 144252-91-5](/img/structure/B12547154.png)
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene is a highly fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a sulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene typically involves the reaction of pentafluorobenzene derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a thiol or sulfide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential use in bioimaging and as a probe in biochemical assays due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with high chemical resistance and thermal stability.
作用機序
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its fluorinated aromatic ring and sulfanyl group. The fluorine atoms can engage in strong interactions with electron-rich sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene is unique due to the presence of both a highly fluorinated aromatic ring and a sulfanyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capability and the ability to undergo specific redox reactions. These properties differentiate it from other similar compounds and make it valuable for specialized applications in research and industry.
特性
CAS番号 |
144252-91-5 |
|---|---|
分子式 |
C14H4F10S |
分子量 |
394.23 g/mol |
IUPAC名 |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethylsulfanyl]benzene |
InChI |
InChI=1S/C14H4F10S/c15-4-3(5(16)7(18)8(19)6(4)17)1-2-25-14-12(23)10(21)9(20)11(22)13(14)24/h1-2H2 |
InChIキー |
RCOULBSVKURHBI-UHFFFAOYSA-N |
正規SMILES |
C(CSC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
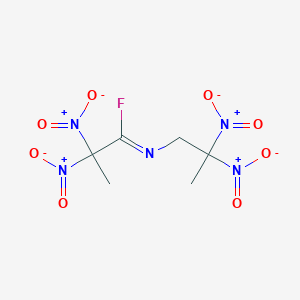
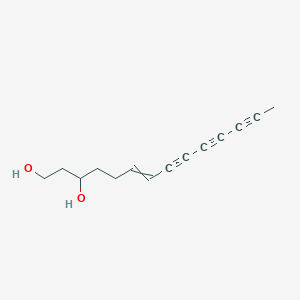
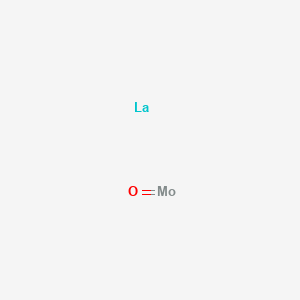
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
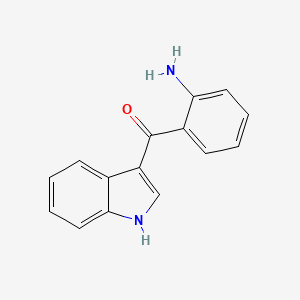
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

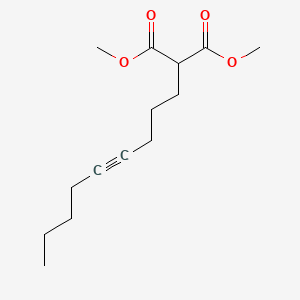
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
